4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O5S2/c1-19-6-5-7-22(16-19)34-25(17-29-27(36)20-8-14-24(15-9-20)41(37,38)33(2)3)31-32-28(34)40-18-26(35)30-21-10-12-23(39-4)13-11-21/h5-16H,17-18H2,1-4H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWGQORHDSZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex triazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This indicates the presence of a triazole ring, a benzamide moiety, and a dimethylsulfamoyl group, which are known to contribute to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds with triazole structures have been shown to exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of various bacteria and fungi.
- A study highlighted that derivatives of triazoles demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
-
Anticancer Properties :
- Triazole derivatives are recognized for their anticancer potential. Research indicates that certain compounds within this class exhibit cytotoxic effects against various cancer cell lines.
- For instance, specific triazole derivatives have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting significant anticancer activity .
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Interaction with DNA/RNA : Some studies suggest that triazole derivatives may interfere with nucleic acid synthesis in pathogens or cancer cells, leading to growth inhibition.
- Modulation of Immune Response : Anti-inflammatory activities may arise from the modulation of immune responses through cytokine regulation.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cells :
Data Tables
| Biological Activity | Assessed Compounds | Results |
|---|---|---|
| Antibacterial | Triazole Derivatives | MIC values < 10 µg/mL against E. coli |
| Anticancer | Various Triazoles | IC50 values ranging from 6.2 µM to 43.4 µM against HCT-116 |
| Anti-inflammatory | Selected Derivatives | Significant reduction in TNF-alpha levels |
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Compounds containing the triazole moiety have been extensively studied for their antifungal properties. Research indicates that similar structures exhibit significant activity against various fungal pathogens, making this compound a candidate for further investigation in antifungal drug development .
- Anticancer Properties :
- Anti-inflammatory Effects :
Applications in Drug Development
The compound's unique structure allows it to be explored for various therapeutic applications:
Antifungal Agents
Several studies have reported the effectiveness of triazole derivatives against fungal infections. For instance, a derivative with a similar structure demonstrated potent activity against Candida albicans, suggesting that this compound could be developed as an antifungal agent .
Anticancer Therapeutics
Case studies involving related benzamide compounds have shown promising results in preclinical trials for cancer treatment. For example, compounds with similar functionalities have been noted for their ability to inhibit tumor growth in various cancer models .
Anti-inflammatory Treatments
Research indicates that compounds with sulfonamide groups can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions. This suggests that the compound could be evaluated for its anti-inflammatory potential .
Data Tables
Case Studies
- Antifungal Efficacy Study :
- Cancer Cell Line Testing :
- Inflammation Model Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
